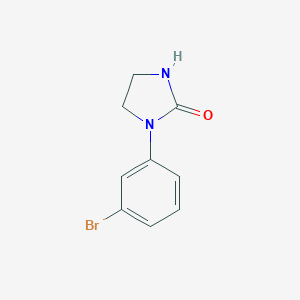

1-(3-Bromphenyl)imidazolidin-2-on

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazolidin-2-ones, including derivatives similar to "1-(3-Bromophenyl)imidazolidin-2-one," can be achieved through various methods. A notable approach is the use of Pd-catalyzed carboamination reactions starting from N-allylureas, which are converted to imidazolidin-2-one products upon treatment with aryl bromides under catalytic conditions (Fritz, Wolfe, & Nakhla, 2006). This method allows for the generation of two bonds and up to two stereocenters, demonstrating a versatile route for the synthesis of substituted imidazolidin-2-ones.

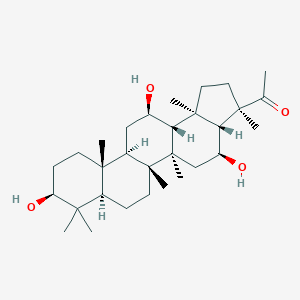

Molecular Structure Analysis

The molecular structure of "1-(3-Bromophenyl)imidazolidin-2-one" and related compounds can be elucidated using various analytical techniques, including NMR, X-ray crystallography, and mass spectrometry. These methods provide detailed information on the compound's molecular framework, helping to understand its chemical behavior. For instance, X-ray diffraction studies have been used to determine the crystal structures of similar compounds, revealing the spatial arrangement of atoms within the molecule and the presence of intermolecular hydrogen bonds (Cyrański et al., 2001).

Chemical Reactions and Properties

Imidazolidin-2-ones undergo various chemical reactions that modify their structure and properties. For example, they can participate in Pd-catalyzed alkene carboamination reactions, leading to the formation of new C-C and C-N bonds and the introduction of stereocenters (Fritz & Wolfe, 2008). These reactions expand the utility of imidazolidin-2-ones in synthetic chemistry, enabling the creation of diverse molecular architectures.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

1-(3-Bromphenyl)imidazolidin-2-on dient als ein Schlüsselzwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Struktur ist entscheidend für die Konstruktion von Molekülen mit potenziellen therapeutischen Wirkungen. Beispielsweise kann es verwendet werden, um Analoga zu synthetisieren, die eine antivirale Aktivität gegen Krankheitserreger wie Enteroviren zeigen .

Katalyseforschung

Diese Verbindung ist auch in der Katalyseforschung von Bedeutung. Sie ist an der Entwicklung neuer katalytischer Verfahren zur Synthese von Imidazolidin-2-onen beteiligt, die wertvolle Gerüste in der medizinischen Chemie sind. Forscher erforschen ihre Rolle in der Metallkatalyse und Organokatalyse, um die Effizienz chemischer Reaktionen zu verbessern .

Entwicklung von chiralen Hilfsstoffen

This compound wird im Bereich der asymmetrischen Synthese als chirales Hilfsmittel verwendet. Es hilft, Chiralität während der Synthese von enantiomerenreinen Verbindungen zu induzieren, was für die Herstellung von Medikamenten mit bestimmten gewünschten Aktivitäten unerlässlich ist .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Zukünftige Richtungen

The synthesis of imidazolidin-2-ones and their analogues has been a subject of continuous research efforts due to their omnipresence in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Future directions may involve the development of more sustainable and efficient protocols for the synthesis of these heterocycles .

Wirkmechanismus

Mode of Action

It’s known that imidazolidin-2-ones and their analogues are structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . The specific interactions of 1-(3-Bromophenyl)imidazolidin-2-one with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Imidazolidin-2-ones are known to be involved in various synthetic routes and have been explored for the development of sustainable and more efficient protocols for the synthesis of heterocycles .

Pharmacokinetics

It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 2.01 (iLOGP), indicating a balance between hydrophilicity and lipophilicity that could influence its bioavailability .

Eigenschaften

IUPAC Name |

1-(3-bromophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUYVOVMNCGEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594734 | |

| Record name | 1-(3-Bromophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14088-96-1 | |

| Record name | 1-(3-Bromophenyl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14088-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

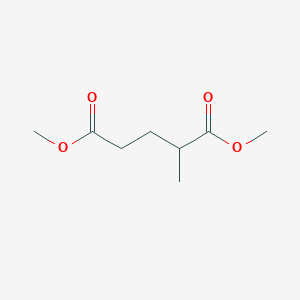

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)